1-(Mesitylmethyl)-1,4-diazepane 1-(Mesitylmethyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 690632-22-5
VCID: VC3778022
InChI: InChI=1S/C15H24N2/c1-12-9-13(2)15(14(3)10-12)11-17-7-4-5-16-6-8-17/h9-10,16H,4-8,11H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol

1-(Mesitylmethyl)-1,4-diazepane

CAS No.: 690632-22-5

Cat. No.: VC3778022

Molecular Formula: C15H24N2

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

1-(Mesitylmethyl)-1,4-diazepane - 690632-22-5

Specification

CAS No. 690632-22-5
Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
IUPAC Name 1-[(2,4,6-trimethylphenyl)methyl]-1,4-diazepane
Standard InChI InChI=1S/C15H24N2/c1-12-9-13(2)15(14(3)10-12)11-17-7-4-5-16-6-8-17/h9-10,16H,4-8,11H2,1-3H3
Standard InChI Key FNKQURSLYXVLGQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C
Canonical SMILES CC1=CC(=C(C(=C1)C)CN2CCCNCC2)C

Introduction

Chemical Structure and Properties

1-(Mesitylmethyl)-1,4-diazepane consists of a mesityl group (2,4,6-trimethylbenzene) connected to a 1,4-diazepane ring via a methyl bridge. The 1,4-diazepane component is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, creating a versatile scaffold for pharmaceutical development.

PropertyValue
CAS Number690632-22-5
Molecular FormulaC₁₅H₂₄N₂
Molecular Weight232.36 g/mol
Physical StateLiquid at room temperature
Storage TemperatureRoom temperature (RT)
PubChem CID2794562
IUPAC Name1-[(2,4,6-trimethylphenyl)methyl]-1,4-diazepane
Synonyms1-(2,4,6-Trimethylbenzyl)-1,4-diazepane, BUTTPARK 96/08-76

The mesityl component (1,3,5-trimethylbenzene) is a colorless liquid with a sweet aromatic odor, traditionally derived from coal tar. According to available data, the presence of this bulky aromatic group likely contributes significantly to the compound's physical and chemical properties, including its solubility profile and potential biological interactions .

Structural Components Analysis

The Mesityl Moiety

The mesityl group in 1-(Mesitylmethyl)-1,4-diazepane is derived from mesitylene (1,3,5-trimethylbenzene), which features three methyl substituents positioned symmetrically around a benzene ring. This arrangement creates a sterically hindered aromatic system with distinctive properties:

  • Symmetrical arrangement of methyl groups (positions 2, 4, and 6)

  • Enhanced electron density in the aromatic ring

  • Increased lipophilicity compared to non-methylated analogs

  • Potential for weak hydrogen bonding through the aromatic π-cloud

Mesitylene undergoes various reactions including oxidation and bromination, which can potentially be exploited for further derivatization of 1-(Mesitylmethyl)-1,4-diazepane .

The 1,4-Diazepane Ring

The 1,4-diazepane component is a seven-membered heterocyclic ring containing two nitrogen atoms. This ring system has demonstrated considerable utility in drug design, with derivatives exhibiting diverse biological activities. The presence of two nitrogen atoms at the 1 and 4 positions provides:

  • Multiple sites for hydrogen bonding

  • Potential basic centers for protonation

  • Conformational flexibility due to the seven-membered ring

  • Opportunities for additional functionalization

These structural features make 1,4-diazepane derivatives valuable scaffolds in medicinal chemistry research .

Related 1,4-Diazepane Compounds

Various 1,4-diazepane derivatives have been synthesized and studied for their biological activities. Comparing 1-(Mesitylmethyl)-1,4-diazepane with these related compounds provides insights into its potential applications and properties.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Characteristics
1-(Mesitylmethyl)-1,4-diazepaneC₁₅H₂₄N₂232.36Features a bulky mesityl group
1-Methyl-1,4-diazepaneC₆H₁₄N₂114.19Simple methyl substitution, density 0.9±0.1 g/cm³
1-Methyl-1,4-diazepan-5-oneC₆H₁₂N₂O128.17Contains a carbonyl group, melting point 83-85°C
1-Methyl-1,4-diazepane-6-carboxamideC₇H₁₅N₃O157.21Contains a carboxamide functionality
1-{[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepaneC₁₂H₂₁N₃OS255.38Incorporates a thiazole heterocycle

The substitution pattern on the diazepane ring significantly influences the physicochemical properties and potential biological activities of these compounds. For instance, the addition of functional groups like carbonyl or carboxamide enhances water solubility and introduces potential binding sites for target proteins .

Structure-Activity Relationship Insights

The relationship between the structure of 1-(Mesitylmethyl)-1,4-diazepane and its potential biological activities can be inferred from studies on related compounds:

  • Nitrogen positioning: The 1,4-diazepane scaffold provides a specific spatial arrangement of nitrogen atoms that can interact with biological targets

  • Mesityl influence: The bulky mesityl group likely affects:

    • Conformational preferences of the molecule

    • Binding orientation in protein pockets

    • Lipophilicity and membrane permeability

    • Metabolic stability and clearance pathways

  • Ring flexibility: The seven-membered diazepane ring offers conformational flexibility, potentially allowing the molecule to adapt to binding sites

  • Substitution possibilities: The basic structure allows for further derivatization at multiple positions, creating opportunities for developing optimized analogs with enhanced properties

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